molecular formula C21H20N2O3S2 B12466526 N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide

Cat. No.: B12466526
M. Wt: 412.5 g/mol
InChI Key: BRTLWYBYMIENSM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a phenyl group, and a thiophene sulfonamide, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic properties, such as anticancer, antibacterial, and antifungal activities, is ongoing.

    Industry: The compound is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the sulfonamide group may inhibit enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide
  • 3,4-dihydroisoquinolin-1(2H)-one derivatives
  • N-amino-3,4-dihydroquinoline- (1H)-2-one

Comparison: N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide stands out due to its unique combination of quinoline, phenyl, and thiophene sulfonamide groups.

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C21H20N2O3S2/c1-22(28(25,26)20-9-5-15-27-20)18-12-10-17(11-13-18)21(24)23-14-4-7-16-6-2-3-8-19(16)23/h2-3,5-6,8-13,15H,4,7,14H2,1H3

InChI Key

BRTLWYBYMIENSM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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